(5-Chloro-1H-indol-3-yl)methanamine

Catalog No.
S740145
CAS No.
113188-83-3
M.F
C9H9ClN2
M. Wt
180.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5-Chloro-1H-indol-3-yl)methanamine

CAS Number

113188-83-3

Product Name

(5-Chloro-1H-indol-3-yl)methanamine

IUPAC Name

(5-chloro-1H-indol-3-yl)methanamine

Molecular Formula

C9H9ClN2

Molecular Weight

180.63 g/mol

InChI

InChI=1S/C9H9ClN2/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5,12H,4,11H2

InChI Key

WZHCQPLLALCYQP-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)C(=CN2)CN

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN2)CN

Neurotransmitter and Neuromodulator

5-CT functions as a neurotransmitter and neuromodulator in the central nervous system (CNS) []. It is involved in regulating various physiological and behavioral processes, including:

  • Mood and cognition: 5-CT influences mood, learning, memory, and sleep-wake cycles [, ].
  • Sensory perception: It contributes to sensory perception, including pain and taste [].
  • Appetite and gastrointestinal function: 5-CT plays a role in regulating appetite and gastrointestinal motility [].

Researchers are investigating the involvement of 5-CT in various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia [, ].

Pharmacological Research

Due to its diverse biological functions, 5-CT is a target molecule in pharmacological research. Scientists are exploring the potential of 5-CT-based drugs for treating various conditions, including:

  • Neurological disorders: Modifying 5-CT activity is being explored for treating depression, anxiety, and Parkinson's disease [, ].
  • Migraine headaches: 5-CT receptor agonists are being investigated for their potential in preventing migraine headaches [].
  • Cancer: Research is ongoing to understand the role of 5-CT in cancer cell proliferation and its potential as a therapeutic target [].

(5-Chloro-1H-indol-3-yl)methanamine is a chemical compound characterized by its indole structure, which is a bicyclic compound containing a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The molecular formula of (5-chloro-1H-indol-3-yl)methanamine is C9H9ClN2C_9H_9ClN_2, and it has a molecular weight of approximately 180.63 g/mol. This compound features a chlorine atom at the 5-position of the indole ring, which significantly influences its chemical reactivity and biological activity .

, including:

  • Oxidation: The compound can be oxidized to form N-oxides using agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: It can be reduced to secondary or tertiary amines using reducing agents like lithium aluminum hydride.
  • Substitution Reactions: Electrophilic substitution can occur at the indole ring, particularly at the 2-position, leading to the formation of halogenated or nitro-substituted derivatives.

Common Reaction Conditions

Reaction TypeReagents/Conditions
OxidationHydrogen peroxide, mCPBA
ReductionLithium aluminum hydride in anhydrous ether
SubstitutionN-bromosuccinimide in light for halogenation

(5-Chloro-1H-indol-3-yl)methanamine exhibits significant biological activities. It has been investigated for its potential as an antimicrobial and anticancer agent. Research indicates that it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it has shown antitubercular and antifungal properties, making it a candidate for further drug development .

The synthesis of (5-chloro-1H-indol-3-yl)methanamine typically involves several key steps:

  • Starting Material: The synthesis begins with 5-chloroindole.
  • Methylation: The nitrogen in the indole is methylated using methyl iodide in the presence of a base like potassium carbonate.
  • Formylation: The methylated indole undergoes formylation at the 3-position using a Vilsmeier-Haack reaction with DMF and POCl₃.
  • Reduction: The formyl group is then reduced to a methyl group using sodium borohydride.

(5-Chloro-1H-indol-3-yl)methanamine has diverse applications across several fields:

  • Chemistry: Serves as a building block for synthesizing more complex indole derivatives.
  • Biology: Explored for its bioactive properties, particularly in antimicrobial and anticancer research.
  • Medicine: Investigated for potential roles in drug development, especially as inhibitors for specific enzymes or receptors.
  • Industry: Used in producing dyes, pigments, and other industrial chemicals .

The interaction studies of (5-chloro-1H-indol-3-yl)methanamine indicate its ability to bind with various molecular targets. Its mechanism of action often involves inhibition of specific enzymes or receptors, impacting cellular processes such as proliferation and apoptosis in cancer cells . Understanding these interactions is crucial for developing therapeutic agents based on this compound.

Several compounds share structural similarities with (5-chloro-1H-indol-3-yl)methanamine. Below are some notable examples:

Compound NameSimilarityUnique Features
Indole-3-acetic acid0.92A plant hormone involved in growth
5-Chloroindole0.91Precursor for various indole derivatives
N-methylindole0.90Methylated indole with potential activities
(5-Chloro-1H-indol-2-yl)methanamine0.82Different substitution pattern on the indole
5-Chloro-2,3-dimethyl-1H-indole0.90Dimethyl substitution affecting properties

Uniqueness

The uniqueness of (5-chloro-1H-indol-3-yl)methanamine lies in its specific substitution pattern at the 5-position, which enhances its reactivity and potential as a pharmacophore in drug design. This specific arrangement contributes to its distinctive chemical and biological properties compared to similar compounds .

XLogP3

0.7

Wikipedia

5-Chloro-1H-indole-3-methanamine

Dates

Modify: 2023-08-15

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